oct-4-enenitrile

Description

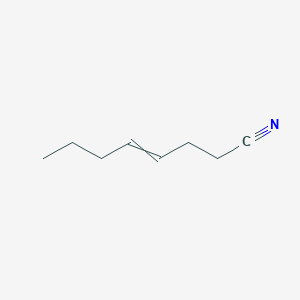

Oct-4-enenitrile (CAS: N/A; IUPAC name: (Z/E)-oct-4-enenitrile) is an unsaturated aliphatic nitrile characterized by an eight-carbon chain with a nitrile group (-C≡N) at one terminal and a double bond at the fourth position. This compound is of interest in organic synthesis due to its dual functional groups, enabling participation in reactions such as Michael additions, hydrocyanations, and cycloadditions. Its physicochemical properties—including a boiling point of ~180–185°C, density of 0.85–0.87 g/cm³, and moderate solubility in polar aprotic solvents—make it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

CAS No. |

42976-86-3 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.20 g/mol |

IUPAC Name |

oct-4-enenitrile |

InChI |

InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h4-5H,2-3,6-7H2,1H3 |

InChI Key |

VITUUPSBMLBWTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-4-enenitrile can be synthesized through several methods:

From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce this compound.

From Amides: Dehydrating amides using phosphorus (V) oxide can yield nitriles.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to produce nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oct-4-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

Oct-4-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oct-4-enenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in asymmetric catalysis. For example, its use in Rh-catalyzed hydrocyanations achieved 85% enantiomeric excess (ee) for chiral amine precursors, outperforming pent-4-enenitrile (70% ee) due to improved ligand-substrate interactions . In agrochemistry, this compound derivatives exhibit 2–3× higher insecticidal activity against Spodoptera frugiperda than hex-3-enenitrile analogs, attributed to increased lipid membrane penetration .

Critical Analysis of Limitations

- Toxicity : this compound’s LD₅₀ (oral, rat) of 350 mg/kg is higher than acetonitrile’s 2,700 mg/kg, necessitating stringent handling protocols .

- Synthetic Complexity: Its preparation via Knoevenagel condensation (60–65% yield) is less efficient than acetonitrile’s industrial ammoxidation (90% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.